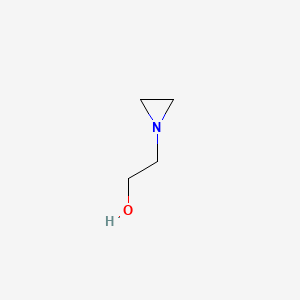

1-Aziridineethanol

Description

2-(1-Aziridinyl)ethanol is a tertiary amine.

Structure

3D Structure

Properties

IUPAC Name |

2-(aziridin-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c6-4-3-5-1-2-5/h6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYONOYYDEFODAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Record name | 1-AZIRIDINE ETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19839 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9016-04-0 | |

| Record name | 1-Aziridineethanol, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9016-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0024551 | |

| Record name | 1-Aziridineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-aziridine ethanol is a clear colorless to yellow liquid. (NTP, 1992), Colorless liquid; [Hawley] Colorless or yellow liquid; [CAMEO] | |

| Record name | 1-AZIRIDINE ETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19839 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Aziridineethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2847 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

309 to 313 °F at 760 mmHg (NTP, 1992), 168 °C | |

| Record name | 1-AZIRIDINE ETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19839 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-AZIRIDINEETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2860 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

153 °F (NTP, 1992), 85 °C, 185 °F (open cup) | |

| Record name | 1-AZIRIDINE ETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19839 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Aziridineethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2847 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-AZIRIDINEETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2860 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Miscible in organic solvents, Miscible with water | |

| Record name | 1-AZIRIDINE ETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19839 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-AZIRIDINEETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2860 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.088 (NTP, 1992) - Denser than water; will sink, 1.088 g/cu cm at 25 °C | |

| Record name | 1-AZIRIDINE ETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19839 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-AZIRIDINEETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2860 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.49 [mmHg] | |

| Record name | 1-Aziridineethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2847 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless liquid | |

CAS No. |

1072-52-2 | |

| Record name | 1-AZIRIDINE ETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19839 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Aziridineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aziridineethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-AZIRIDINEETHANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50209 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Aziridineethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Aziridineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(azidin-1-yl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(1-AZIRIDINYL)ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R20BLL91L5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-AZIRIDINEETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2860 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

1-Aziridineethanol: Chemical Architecture, Reactivity, and Applications

Topic: 1-Aziridineethanol Chemical Properties and Structure Content Type: In-depth Technical Guide

Technical Whitepaper for Research & Development Professionals

Executive Summary

This compound (CAS 1072-52-2), also known as N-(2-hydroxyethyl)aziridine, represents a unique class of bifunctional heterocyclic building blocks.[1] Characterized by the high ring strain of the aziridine moiety (~26-27 kcal/mol) coupled with a pendant hydroxyl group, this molecule serves as a versatile "chemical toggle." It remains stable under neutral conditions but exhibits rapid, regioselective ring-opening or polymerization upon protonation or Lewis acid activation.

This guide provides a comprehensive analysis of its physicochemical properties, mechanistic pathways, and utility as a high-performance crosslinker in polymer science and a scaffold in pharmaceutical synthesis.

Molecular Architecture & Physicochemical Profile

Structural Dynamics

The reactivity of this compound is defined by the geometric distortion of the three-membered nitrogen ring. Unlike acyclic amines, the internal bond angles (~60°) deviate significantly from the ideal sp³ tetrahedral angle (109.5°), creating substantial Baeyer strain .

-

Nitrogen Inversion: The substituent on the nitrogen (the hydroxyethyl group) increases the barrier to nitrogen inversion compared to acyclic amines, but the ring remains highly susceptible to electrophilic attack.

-

Electronic Character: The lone pair on the nitrogen is less basic (pKa of conjugate acid ~7.9) than typical secondary amines due to the increased s-character of the nitrogen orbitals in the strained ring.

Physicochemical Constants

| Property | Value | Unit | Condition |

| CAS Number | 1072-52-2 | - | - |

| Molecular Formula | C₄H₉NO | - | - |

| Molecular Weight | 87.12 | g/mol | - |

| Appearance | Clear, colorless to yellow liquid | - | Ambient |

| Boiling Point | 154 - 168 | °C | 760 mmHg |

| Density | 1.088 | g/mL | 25°C |

| Refractive Index | 1.4560 | nD | 20°C |

| Solubility | Miscible | - | Water, Alcohols |

| Flash Point | ~67 (153) | °C (°F) | Closed Cup |

| Vapor Pressure | 0.49 | mmHg | 25°C |

Synthetic Routes & Manufacturing[7]

The synthesis of this compound typically involves the direct hydroxyethylation of the parent aziridine (ethyleneimine). This reaction must be controlled strictly to prevent oligomerization.

Primary Synthesis Protocol: Ethylene Oxide Addition

Reaction:

Operational Logic: The reaction proceeds via the nucleophilic attack of the aziridine nitrogen on the epoxide ring of ethylene oxide. Because the product contains a hydroxyl group that can react with further ethylene oxide (forming polyethers) or initiate aziridine ring opening, stoichiometry and temperature control are critical.

Step-by-Step Methodology:

-

Inert Atmosphere: Purge a glass-lined reactor with dry nitrogen. Moisture initiates premature ring opening.

-

Precursor Charge: Charge Aziridine (Ethyleneimine) into the reactor. Cool to 10°C.

-

Addition: Slowly feed Ethylene Oxide (1.05 molar eq) into the liquid phase, maintaining internal temperature < 20°C to prevent runaway exotherms.

-

Digest: Allow temperature to rise to 45-50°C for 2 hours to ensure completion.

-

Distillation: Purify via vacuum distillation. This compound distills at reduced pressure (avoid high pot temperatures to prevent polymerization).

Reactivity & Mechanistic Pathways[8][9][10]

The utility of this compound stems from its dual reactivity: the hydroxyl group acts as a nucleophile, while the aziridine ring acts as a latent electrophile.

Acid-Catalyzed Ring Opening

In the presence of Bronsted or Lewis acids, the aziridine nitrogen is protonated/complexed, activating the adjacent carbons for nucleophilic attack. This is the primary mechanism for its use in derivatization.

Figure 1: Mechanism of acid-catalyzed aziridine ring opening. The relief of ring strain drives the reaction forward.

Cationic Polymerization

Without a terminating nucleophile, the activated aziridinium ion can be attacked by the nitrogen of another this compound molecule. This leads to Poly(hydroxyethylethyleneimine) , a branched polymer used in adhesives.

-

Initiation: Protonation of monomer.

-

Propagation: Nucleophilic attack by monomer N on activated ring C.

-

Termination: Depletion of monomer or addition of strong nucleophile (e.g., hydroxide).

Applications in Drug Development & Materials

Pharmaceutical Intermediates

This compound is rarely a drug itself due to alkylating toxicity, but it is a vital intermediate.

-

Hydantoin Synthesis: Reacts with isocyanates to form urea derivatives which cyclize to hydantoins.

-

Prodrug Linkers: The hydroxyethyl arm allows attachment to carboxylic acid drugs via ester linkages, while the aziridine moiety can serve as a "warhead" in experimental chemotherapeutics (alkylating DNA).

High-Performance Crosslinking

In material science, it serves as a trifunctional crosslinker when reacted with polyfunctional isocyanates or acrylates.

Protocol: Latex Crosslinking

-

Formulation: Add 1-3% w/w this compound to a carboxylated latex emulsion (pH > 9). At high pH, the aziridine is stable.

-

Application: Coat the substrate and dry.

-

Curing: As water evaporates and the film becomes acidic (or upon heating), the carboxyl groups of the latex protonate the aziridine ring.

-

Crosslink Formation: The carboxylate anion attacks the ring, forming an ester linkage and locking the polymer network.

Figure 2: pH-triggered crosslinking mechanism for carboxylated polymers.

Safety, Toxicology & Handling

CRITICAL WARNING: Aziridines are potent alkylating agents. This compound is classified as highly toxic and a potential carcinogen.

Toxicology Profile

-

Mechanism: Direct alkylation of DNA (guanine residues), leading to crosslinking and apoptosis/mutagenesis.

-

Acute Effects: Severe irritation to eyes, skin, and respiratory tract. Inhalation may cause delayed pulmonary edema.

-

LD50: Oral (rat) ~20-50 mg/kg (estimated based on analogs).

Handling Protocols

-

Engineering Controls: Handle only in a certified chemical fume hood or glovebox.

-

PPE: Butyl rubber gloves (nitrile is often permeable to small aziridines), chemical splash goggles, and face shield.

-

Decontamination: Spills should be neutralized immediately with 5% aqueous acetic acid (to open the ring) followed by dilution, or specific nucleophilic decontamination solutions (e.g., thiosulfate).

References

-

National Institute of Standards and Technology (NIST). "this compound." NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

PubChem. "this compound Compound Summary."[2] National Library of Medicine. Available at: [Link]

-

Organic Syntheses. "General methods for Aziridine synthesis and Ring Opening." Org.[1][3][4] Synth. Coll. Vol. various. (Validated general reactivity patterns).

- World Health Organization (IARC). "Aziridine and Aziridine Derivatives." IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. (Reference for toxicity class).

Sources

Spectroscopic data of 1-Aziridineethanol (NMR, IR, Mass Spec)

Part 1: Executive Technical Summary[1]

1-Aziridineethanol (CAS 1072-52-2), also known as N-(2-hydroxyethyl)aziridine, is a bifunctional intermediate characterized by a highly strained three-membered aziridine ring and a primary hydroxyl group.[1] Its utility in drug development stems from its reactivity as an alkylating agent and a precursor for complex heterocyclic synthesis.[1]

Critical Safety Warning: As an aziridine derivative, this compound is a potent alkylating agent.[1] It poses significant toxicity risks (mutagenicity/carcinogenicity).[1] All spectroscopic analyses described below require handling in a functioning fume hood with appropriate PPE (double nitrile gloves, face shield).

Chemical Identity

| Property | Data |

| IUPAC Name | 2-(Aziridin-1-yl)ethan-1-ol |

| Molecular Formula | C |

| Molecular Weight | 87.12 g/mol |

| SMILES | OCCN1CC1 |

| Boiling Point | ~167–168 °C |

Part 2: Structural & Reactivity Analysis[1]

The spectroscopic signature of this compound is defined by the tension between the strained aziridine ring (60° bond angles) and the flexible hydroxyethyl tail.

Key Structural Features for Spectroscopy[1]

-

Aziridine Ring: The high

-character of the C-H bonds in the three-membered ring shifts vibrational frequencies (IR) and shielding constants (NMR) to unique regions compared to acyclic amines.[1] -

Nitrogen Inversion: The nitrogen atom undergoes pyramidal inversion, but at room temperature, it is rapid enough to average NMR signals, though broadening may occur at lower temperatures.

-

Hydroxyl Group: Provides a diagnostic exchangeable proton in NMR and a broad hydrogen-bonding band in IR.[1]

Part 3: Mass Spectrometry (EI-MS)

Electron Ionization (EI) mass spectrometry is the primary tool for structural confirmation.[1] The molecule exhibits a distinct fragmentation pattern driven by the stability of the aziridinyl cation and alpha-cleavage of the alcohol.

Fragmentation Logic[1][3]

-

Molecular Ion (M

): Observed at m/z 87 .[1] -

Base Peak (m/z 56): The most abundant ion arises from the loss of the hydroxymethyl group (

CH -

Aziridine Ring Fragment (m/z 42): Cleavage of the side chain leaves the aziridine ring moiety [C

H -

Loss of Water (m/z 69): A less common pathway involving dehydration [M - 18]

.[1]

Fragmentation Pathway Diagram[1][4]

Figure 1: EI-MS fragmentation pathway showing the dominant loss of the hydroxymethyl group.[1]

Part 4: Infrared Spectroscopy (FT-IR)

The IR spectrum distinguishes the strained ring system from the alcohol functionality.

Diagnostic Bands Table[1]

| Wavenumber (cm | Assignment | Structural Origin |

| 3200–3450 | O-H Stretch | Broad band due to intermolecular H-bonding of the alcohol.[1] |

| 3010–3060 | C-H Stretch (Ring) | Critical Diagnostic: C-H bonds in the strained aziridine ring have higher |

| 2850–2950 | C-H Stretch (Alkyl) | Symmetric/Asymmetric stretching of the ethyl side chain (-CH |

| 1450–1470 | CH | Deformation of the side chain methylenes. |

| 1150–1250 | C-N Stretch | Ring C-N vibration (often coupled with other modes). |

| 1040–1070 | C-O Stretch | Characteristic strong band for primary alcohols.[1] |

Experimental Note: The O-H stretch intensity will vary based on sample concentration and solvent (neat vs. dilute in CCl

Part 5: NMR Spectroscopy

Nuclear Magnetic Resonance provides the definitive map of the carbon skeleton. The aziridine ring protons are highly shielded, appearing significantly upfield compared to standard amines.

H NMR Data (400 MHz, CDCl )

| Shift ( | Multiplicity | Integral | Assignment | Notes |

| 1.15 – 1.70 | Multiplet | 4H | Aziridine Ring (-CH | Highly shielded due to ring current/strain.[1] Often appears as an AA'BB' system or two complex multiplets.[1] |

| 2.35 – 2.50 | Triplet ( | 2H | N-CH | Protons alpha to the nitrogen (exocyclic).[1] |

| 2.8 – 3.5 | Broad Singlet | 1H | -OH | Exchangeable; shift is concentration/solvent dependent.[1] |

| 3.60 – 3.75 | Triplet ( | 2H | N-CH | Protons alpha to the oxygen (deshielded).[1] |

C NMR Data (100 MHz, CDCl )

| Shift ( | Assignment | Notes |

| 27.0 – 30.0 | Aziridine Ring Carbons | High field signal characteristic of the strained 3-membered ring.[1] |

| 60.5 – 61.5 | N-C H | Methylene carbon attached to Nitrogen.[1] |

| 62.0 – 63.0 | N-CH | Methylene carbon attached to Oxygen.[1] |

Note: The exact chemical shifts may vary slightly (

Part 6: Experimental Protocols

Workflow for Structural Validation

This protocol ensures data integrity while managing the stability of the aziridine ring, which is prone to ring-opening polymerization (ROP) in the presence of nucleophiles or acids.

Figure 2: Workflow for handling labile aziridine samples for NMR analysis.

Step-by-Step Protocol

-

Solvent Preparation (Critical):

-

Standard CDCl

often contains traces of HCl or DCl, which will catalyze the ring-opening of aziridine. -

Action: Pass CDCl

through a small plug of basic alumina or store over anhydrous K

-

-

NMR Sample Prep:

-

Dissolve ~10 mg of this compound in 0.6 mL of neutralized CDCl

. -

Acquire spectra immediately.[1] Do not heat the sample.

-

-

Mass Spec Injection:

-

Use direct injection or GC-MS with a non-polar column (e.g., DB-5).[1]

-

Injector Temp: Keep below 200°C if possible to prevent thermal degradation before ionization.

-

Part 7: References

-

National Institute of Standards and Technology (NIST). this compound Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69.[1] Link[1]

-

PubChem. Compound Summary: this compound (CID 14074).[1] National Library of Medicine.[1] Link[1]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1] Journal of Organic Chemistry, 62(21), 7512–7515. (Used for solvent referencing standards).[1][4] Link[1]

Sources

Mechanistic & Reactivity Profile: 1-Aziridineethanol (N-Hydroxyethylaziridine)

[1]

Executive Summary

This compound (CAS: 1072-52-2) represents a unique class of "functionalized" aziridines.[1] Unlike simple N-alkyl aziridines, the presence of the

The Aziridine Pharmacophore & The Unique Position of this compound

The reactivity of aziridines is driven by ring strain (~27 kcal/mol) , which is comparable to cyclopropanes but enhanced by the presence of the nitrogen heteroatom. The reactivity is heavily gated by the nature of the substituent on the nitrogen atom.

This compound occupies a "hybrid" space in reactivity:

-

Electronic Nature: It is an N-alkyl aziridine (electron-donating), making the nitrogen basic (

of conjugate acid -

Functional Nature: The pendant hydroxyl group (-CH

CH

Mechanistic Deep Dive: The N-Substituent Effect

To understand this compound, one must contrast it with other N-substituted variants.[1] The N-substituent dictates the transition state energy for ring opening.

Table 1: Comparative Reactivity of N-Substituted Aziridines[1]

| Feature | N-H / N-Alkyl (e.g., this compound) | N-Acyl / N-Sulfonyl (Activated) | Effect of Hydroxyethyl Group |

| Nitrogen Basicity | Basic (Nucleophilic N) | Non-basic (Amide-like) | Moderately Basic: Inductive withdrawal by oxygen slightly lowers basicity vs. N-ethyl.[1] |

| Ring Electrophilicity | Low (Requires protonation/Lewis Acid) | High (Direct nucleophilic attack) | Latent Electrophile: Stable at neutral pH; highly reactive upon protonation (Aziridinium formation).[1] |

| Inversion Barrier | Low (Rapid inversion) | High (Slow inversion) | Moderate: H-bonding can stabilize specific conformers.[1] |

| Dominant Pathway | Cationic Polymerization (CROP) | Nucleophilic Ring Opening ( | Bifunctional: Can polymerize OR chelate metal catalysts.[1] |

The "Non-Activated" Paradox

This compound is classified as "non-activated."[1][2][3] In its neutral state, it is relatively inert to weak nucleophiles.[1] However, the hydroxyethyl group creates a self-catalyzing potential.[1]

-

Protonation: Upon exposure to mild acid, the nitrogen protonates to form the aziridinium ion .[1]

-

Inductive Effect: The

-oxygen exerts a weak inductive withdrawing effect (

Reactivity Pathways: Polymerization vs. Ring Opening

The fate of this compound is determined by the competition between intermolecular attack (polymerization) and nucleophilic capture.

Pathway A: Cationic Ring-Opening Polymerization (CROP)

This is the dominant side reaction and the primary synthesis route for branched Polyethylenimine (PEI) .[1] Unlike N-acyl aziridines which form linear polyamides, this compound forms hyperbranched structures due to chain transfer.[1]

Mechanism:

-

Initiation: Protonation of the monomer forms the aziridinium species.[1]

-

Propagation: A neutral monomer attacks the aziridinium ring (Active Chain End mechanism).[1]

-

Branching: The secondary amine sites in the growing chain can attack another monomer, leading to dendritic architectures.[1]

Visualization: CROP Mechanism

The following diagram illustrates the "Active Chain End" propagation cycle specific to N-substituted aziridines.

Caption: Cationic Ring-Opening Polymerization (CROP) pathway.[1][4] The aziridinium ion is the key electrophilic species driving propagation.

Pathway B: Controlled Nucleophilic Ring Opening

To utilize this compound as a building block (e.g., for amino-alcohol synthesis), one must suppress polymerization.[1] This is achieved by:

Experimental Protocols

Protocol 1: Controlled Ring Opening with Carboxylates

Objective: To synthesize an amino-ester derivative without polymerizing the starting material.

Reagents:

-

Carboxylic Acid (e.g., Benzoic Acid) (1.2 eq)[1]

-

Solvent: Dichloromethane (DCM) or Toluene (Non-nucleophilic, aprotic).[1]

Methodology:

-

Preparation: Dissolve the carboxylic acid in DCM at 0°C.

-

Addition: Add this compound dropwise over 30 minutes. Note: Slow addition keeps the monomer concentration low relative to the acid, favoring ring opening over self-polymerization.

-

Reaction: Allow to warm to room temperature. The carboxylic acid acts as both the proton source (activating the aziridine) and the nucleophile.

-

Monitoring: Monitor disappearance of the aziridine protons (ring protons at

1.0–1.8 ppm) via H-NMR. -

Workup: Wash with saturated

to remove excess acid.[1] Dry organic layer over

Self-Validating Check:

-

Success: NMR shows disappearance of ring strain signals and appearance of ester linkage signals.[1]

-

Failure (Polymerization): Appearance of broad, undefined peaks in the aliphatic region (

2.5–3.5 ppm) indicates PEI formation.[1]

Protocol 2: Safety & Quenching

This compound is a potent alkylating agent.[1]

Applications & Strategic Utility

Precursor for Hyperbranched Polymers

The N-hydroxyethyl group allows for post-polymerization modification.[1] After CROP, the resulting PEI polymer contains primary hydroxyl groups on the periphery, allowing for further functionalization (e.g., esterification for drug delivery vectors).

"Soft" Alkylation

Unlike N-tosyl aziridines (hard electrophiles), this compound requires acid activation.[1] This allows for pH-triggered alkylation in biological systems.[1] It is stable at physiological pH (7.[1]4) but becomes reactive in acidic compartments (lysosomes, pH 5.0), making it a candidate for prodrug linker design.[1]

References

-

Polymerization Mechanism: Polymer Chemistry (RSC).[1] "Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization." (2019).[1][7] Available at: [Link][1]

-

Experimental Properties: PubChem. "this compound Compound Summary." Available at: [Link][1]

-

Ring Opening Kinetics: National Institutes of Health (NIH).[1] "Regioselective Synthesis of N-β-Hydroxyethylaziridines." Available at: [Link]

Sources

- 1. This compound | C4H9NO | CID 14074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, beta-phenyl- | C10H13NO | CID 102810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C4H9NO | CID 14074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Report: The Living Anionic Polymerization of Functionalized Aziridines (62nd Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]

- 5. chemeo.com [chemeo.com]

- 6. β-Elimination of an Aziridine to an Allylic Amine: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

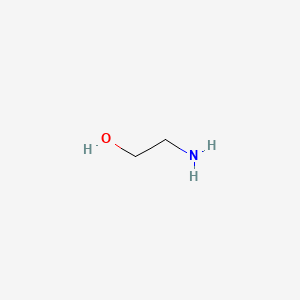

Technical Guide: Hydrolytic Conversion of 1-Aziridineethanol to Diethanolamine

The following technical guide details the hydrolytic conversion of 1-Aziridineethanol to Diethanolamine (DEA). This document is structured for researchers and process chemists, prioritizing mechanistic clarity, safety, and reproducible protocols.

Executive Summary

This compound (also known as N-(2-hydroxyethyl)aziridine) is a reactive intermediate often encountered in the synthesis of nitrogen-containing therapeutics or as a transient species in the alkylation of amines with ethylene oxide. Its conversion to Diethanolamine (DEA) represents a critical transformation—either as a desired synthetic step to generate bis(hydroxyethyl)amine scaffolds or as a mandatory degradation pathway to neutralize the toxicity of the aziridine moiety.

This guide delineates the acid-catalyzed hydrolysis pathway, which is kinetically superior to neutral hydrolysis. We explore the mechanistic underpinnings, provide a self-validating experimental protocol, and define the critical process parameters (CPPs) required to suppress the competing polymerization pathway (polyethylenimine formation).

Mechanistic Architecture

The conversion is a nucleophilic ring-opening reaction. The driving force is the relief of the significant angle strain (~26 kcal/mol) inherent in the three-membered aziridine ring.

Reaction Pathway[1]

-

Activation (Protonation): The reaction is initiated by the protonation of the aziridine nitrogen, forming a highly electrophilic aziridinium ion . This lowers the energy barrier for nucleophilic attack.

-

Nucleophilic Attack (

): Water acts as the nucleophile, attacking one of the ring carbons. Due to the symmetry of the N-substituent in the final product context, regioselectivity leads to the same linear backbone, but sterics dictate attack at the least hindered carbon if substituted. -

Ring Opening: The C-N bond cleaves, relieving ring strain and yielding the protonated diethanolamine.

-

Deprotonation: Loss of a proton to the solvent yields the free base DEA.

Visualization of Mechanism

The following diagram illustrates the transformation logic and intermediate states.

Figure 1: Mechanistic pathway of acid-catalyzed aziridine hydrolysis.

Thermodynamic & Kinetic Control

To maximize yield and purity, two competing reactions must be managed: Hydrolysis (desired) vs. Polymerization (undesired).

| Parameter | Hydrolysis (Desired) | Polymerization (Undesired) | Control Strategy |

| Reaction Order | Pseudo-1st order (in excess water) | 2nd order (Aziridine + Aziridinium) | Dilution: High solvent volume favors hydrolysis. |

| pH Dependence | Accelerated by Acid ( | Accelerated by Acid ( | Strong Acid: Rapidly protonate all species to prevent free amine attack. |

| Temperature | Favorable at | Favorable at high T, but less selective | Reflux: Maintain |

| Nucleophile | Water ( | Aziridine Nitrogen | Solvent Excess: Use water as solvent (neat) or co-solvent. |

Key Insight: Polymerization occurs when a non-protonated aziridine attacks a protonated aziridinium ion. To prevent this, the reaction should be run in dilute acidic aqueous solution where water molecules vastly outnumber aziridine molecules, statistically favoring the hydrolysis pathway.

Operational Protocol

Safety Warning: this compound is a potent alkylating agent, hepatotoxin, and potential carcinogen. All operations must occur in a certified chemical fume hood. Double-gloving (Nitrile/Laminate) is mandatory.

Reagents & Equipment

-

Precursor: this compound (CAS: 1072-52-2).

-

Solvent/Nucleophile: Deionized Water (

molar equivalents). -

Catalyst: Sulfuric Acid (

, 1M) or Perchloric Acid (for kinetic studies). -

Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, temperature probe.

Step-by-Step Methodology

-

Preparation of Acidic Medium:

-

Charge the reaction vessel with Deionized Water (20 volumes relative to substrate).

-

Add

to adjust pH to

-

-

Controlled Addition (Critical Step):

-

Heat the aqueous acid solution to

. -

Add this compound dropwise over 30-60 minutes.

-

Self-Validating Check: Monitor exotherm. A sharp rise indicates reaction; control rate to maintain

during addition.

-

-

Reaction Phase:

-

In-Process Control (IPC):

-

Sample 50

of the reaction mixture. -

Analyze via HPLC or TLC (stained with Ninhydrin).

-

Endpoint Criteria: Disappearance of the aziridine peak.

-

-

Workup & Isolation:

-

Cool mixture to room temperature.

-

Neutralize with NaOH (1M) to pH 10–11 (liberating the free amine DEA).

-

Concentrate under reduced pressure (Rotary Evaporator) to remove water.

-

Purification: Vacuum distillation is recommended to separate DEA (b.p.

, often lower under vacuum) from inorganic salts.

-

Experimental Workflow Diagram

Figure 2: Operational workflow for the batch hydrolysis process.

Process Analytical Technology (PAT)

To ensure scientific integrity, the transformation must be verified using quantitative methods.

NMR Spectroscopy

-

1H NMR (D2O):

-

Reactant (Aziridine): Look for high-field multiplets around

1.0 – 1.8 ppm (characteristic of strained ring protons). -

Product (DEA): These signals will shift downfield to

2.6 – 3.6 ppm (methylene protons of the ethyl chains) as the ring opens and strain is relieved. -

Validation: Complete loss of the upfield signals confirms full conversion.

-

HPLC Method

-

Column: C18 or Amino-functionalized column (due to polarity of DEA).

-

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (to protonate amines for retention).

-

Detection: ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) is preferred as DEA has weak UV absorbance.

Safety & Toxicology

This compound is structurally related to nitrogen mustards.

-

Hazards: Severe skin irritant, respiratory sensitizer, potential mutagen.

-

Decontamination: Spills should be treated immediately with dilute acetic acid (to catalyze hydrolysis) followed by a surplus of water, effectively converting the hazard to the relatively benign DEA.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent auto-polymerization initiated by atmospheric moisture or

.

References

-

Wang, Z., et al. (2008). "Hot Water-Promoted Ring-Opening of Epoxides and Aziridines by Water and Other Nucleophiles." The Journal of Organic Chemistry, 73(6), 2270–2274.

-

National Toxicology Program (NTP). (1992).[6] "Chemical Datasheet: this compound." CAMEO Chemicals / NOAA.

- Dolfen, J., et al. (2016). "Synthesis of functionalized aziridines and their ring-opening reactions." Chemical Reviews.

-

Sigma-Aldrich. (2025). "Safety Data Sheet: Poly(ethyleneimine) and Aziridine derivatives."

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Scope and Mechanism of Intramolecular Aziridination of Cyclopent-3-enyl-methylamines to 1-Azatricyclo[2.2.1.02,6]heptanes with Lead Tetraacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. US6063965A - Production of diethanolamine - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. This compound | C4H9NO | CID 14074 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Use of 1-Aziridineethanol in polymer synthesis

Application Note: Advanced Polymer Synthesis Using 1-Aziridineethanol

Executive Summary

This compound (HEA), also known as

This guide details the use of HEA in synthesizing hyperbranched poly(amino ethers) and functionalizing carboxyl-terminated polymers .[1] It addresses the specific challenges of handling aziridines, controlling branching density, and ensuring high-fidelity end-group modification.[1]

Safety & Handling (CRITICAL)

⚠️ DANGER: ACUTE TOXICITY & ALKYLATING AGENTThis compound is a potent alkylating agent and a potential carcinogen.[1] It can cause severe respiratory damage, skin burns, and sensitization.[1]

Mandatory Safety Protocols:- Engineering Controls: All operations must be performed in a certified chemical fume hood or a glovebox (closed system).

- PPE: Butyl rubber gloves (double-gloved), chemical splash goggles, face shield, and a lab coat.

- Quenching: Have a quenching solution ready (e.g., 10% sodium thiosulfate or 1M sulfuric acid) to neutralize spills immediately.

- Waste: Treat all waste as hazardous. Quench unreacted monomer before disposal.

Mechanism of Action

HEA polymerization is driven by the relief of ring strain (~27 kcal/mol). The mechanism bifurcates based on the initiator and pH.[1]

Path A: Cationic Ring-Opening Polymerization (CROP)

Initiated by Lewis acids or protons, the aziridine nitrogen is protonated/complexed to form an activated aziridinium ion. Propagation occurs via nucleophilic attack by the nitrogen of a neutral monomer.

-

Unique Feature: In HEA, the pendant hydroxyl group can also attack the aziridinium ion (intramolecularly or intermolecularly), leading to hyperbranching and the formation of ether linkages alongside the expected amine backbone.[1]

Path B: Nucleophilic Ring-Opening (Carboxyl-Reaction)

Carboxylic acids attack the aziridine ring to form an ester linkage while generating a secondary amine.[1] This is ideal for grafting HEA onto polymer surfaces or capping carboxyl-terminated chains.[1]

Figure 1: Mechanistic pathways for this compound reactivity.

Protocol 1: Synthesis of Hyperbranched Poly(N-(2-hydroxyethyl)ethyleneimine)

This protocol yields a water-soluble, hyperbranched cationic polymer useful for gene delivery vectors or metal chelation.[1]

Reagents:

-

Monomer: this compound (HEA), freshly distilled over CaH₂.

-

Initiator: Methyl Trifluoromethanesulfonate (Methyl Triflate) or BF₃·OEt₂.

-

Solvent: Dichloromethane (DCM), anhydrous.

-

Quencher: Methanol/Triethylamine.

Step-by-Step Methodology:

-

System Preparation:

-

Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Purge with dry nitrogen for 15 minutes.

-

-

Initiation (0 min):

-

Charge the flask with anhydrous DCM (monomer concentration ~2 M).

-

Add the initiator (e.g., 1 mol% relative to monomer) via syringe.

-

Note: Cationic polymerization is extremely sensitive to moisture. Ensure strict anhydrous conditions.

-

-

Polymerization (0 – 24 hrs):

-

Add HEA dropwise over 30 minutes using a syringe pump to control the exotherm.

-

Heat the reaction to 40°C (reflux) for 24 hours.

-

Observation: The solution viscosity will increase significantly.

-

-

Termination:

-

Cool to room temperature.

-

Add excess methanol (containing 1% triethylamine) to quench the living chain ends.

-

-

Purification:

-

Precipitate the polymer into cold diethyl ether (10x volume of reaction mixture).

-

Centrifuge (3000 rpm, 5 min) and decant the supernatant.

-

Redissolve in minimal methanol and reprecipitate (repeat 2x).

-

Dry under high vacuum at 40°C for 24 hours.

-

Data Specification:

| Parameter | Value | Notes |

| Yield | 85-95% | Highly dependent on moisture control.[1] |

| Mw (GPC) | 5,000 - 20,000 Da | Controlled by Monomer:Initiator ratio. |

| PDI | 1.5 - 2.5 | Broad distribution due to branching.[1] |

| Branching Degree | 0.3 - 0.5 | Determined by Inverse Gated 13C NMR.[1] |

Protocol 2: Surface Functionalization of Carboxylated Polymers

This protocol describes grafting HEA onto a carboxyl-terminated polyester (e.g., PLA or PLGA) to introduce hydrophilic hydroxyl groups and cationic potential.[1]

Reagents:

-

Substrate: Carboxyl-terminated polymer (e.g., PLA-COOH).[1]

-

Reagent: this compound (1.5 - 2.0 equivalents per COOH group).[1]

-

Solvent: Chloroform or THF (dry).

Workflow:

-

Dissolution:

-

Dissolve 1.0 g of PLA-COOH in 10 mL of dry chloroform in a sealed vial.

-

-

Reaction:

-

Add HEA (calculated equivalents) via microsyringe.

-

Catalyst: None required. The reaction is self-promoted by the basicity of the forming amine, but mild heating accelerates it.[1]

-

-

Incubation:

-

Stir at 40°C for 12 hours.

-

Monitoring: Monitor the disappearance of the aziridine ring protons (approx. 1.5 and 1.8 ppm) via 1H NMR.

-

-

Workup:

-

Precipitate the functionalized polymer into cold methanol.

-

Wash the precipitate with methanol to remove unreacted HEA.

-

Vacuum dry.

-

Figure 2: Workflow for grafting this compound onto carboxylated substrates.

Characterization Techniques

To validate the synthesis, the following analytical methods are required:

-

1H NMR Spectroscopy (D₂O or CDCl₃):

-

13C NMR (Inverse Gated):

-

Essential for calculating the Degree of Branching (DB) . Distinguishes between linear (secondary amine), dendritic (tertiary amine), and terminal units.

-

-

Gel Permeation Chromatography (GPC):

-

Use cationic columns or add 1% acetic acid to the eluent to prevent column interaction.

-

Note: Hyperbranched polymers have smaller hydrodynamic volumes than linear analogs; apparent Mw may be lower than absolute Mw (MALLS detector recommended).

-

References

-

Synthesis and Polymerization of Aziridines

-

Goethals, E. J. (1977). Cationic polymerization of cyclic amines. Makromolekulare Chemie. Link

-

-

Hyperbranched Polyethylenimine Architectures

-

McKee, J. R., et al. (2010). Synthesis of Hyperbranched Poly(ethyleneimine)s. Macromolecules. Link

-

-

Aziridine-Carboxyl Reactions

-

Bakker, M., et al. (2019). Aziridine-based post-modification of polymers. Polymer Chemistry. Link

-

-

Safety Data & Handling

-

PubChem. (2023). This compound Compound Summary. National Library of Medicine. Link

-

-

Polymerization of Hydroxyl-Functionalized Aziridines

-

Lapienis, G. (2009). Ring-opening polymerization of cyclic amines. Progress in Polymer Science. Link

-

Sources

- 1. US2915480A - Aziridine-carboxylic acid polymers - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Report: The Living Anionic Polymerization of Functionalized Aziridines (62nd Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]

- 4. Synthesis of Poly (2-hydroxyethyl ethyleneimine) and Its Mucoadhesive Film Formulations When Blended with Chitosan for Buccal Delivery of Haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 1-Aziridineethanol (Hydroxyethylaziridine)

The following technical guide details the application of 1-Aziridineethanol (also known as 1-(2-Hydroxyethyl)aziridine) as a reactive intermediate and crosslinking precursor.

From Reactive Intermediate to Crosslinking Architectures

Abstract

This compound (CAS 1072-52-2) is a heterobifunctional monomer possessing a primary hydroxyl group and a strained aziridine ring. Unlike standard polyfunctional aziridine crosslinkers (e.g., TMPTA-AZ), this compound is rarely used as a direct "add-in" crosslinker for finished formulations. Instead, it serves as a critical architectural building block . Its primary application is the synthesis of high-performance polyfunctional crosslinkers (via urethane chemistry) or the chemical modification of carboxylated polymers to introduce dual-cure capability. This guide outlines the mechanisms, synthesis protocols, and safety constraints for leveraging this molecule in advanced material design.

Chemical Identity & Physical Properties

This compound is a clear, colorless to pale yellow liquid.[1] Its dual functionality allows it to bridge chemistries that are otherwise incompatible, such as linking isocyanate-based hardeners with acid-functional resins.

Table 1: Key Physicochemical Properties

| Property | Value | Relevance |

| CAS Number | 1072-52-2 | Global Registry Identity |

| Molecular Weight | 87.12 g/mol | Stoichiometric calculations |

| Boiling Point | ~156°C (at 760 mmHg) | Processing temperature ceiling |

| Density | 1.088 g/cm³ | Volumetric dosing |

| Solubility | Miscible in water, alcohols, organic solvents | Versatile formulation compatibility |

| Functional Groups | 1° Hydroxyl (-OH), Aziridine Ring (-N<) | Dual reaction pathways |

| Stability | Hydrolyzes in acidic aqueous media | Requires pH > 8.0 for storage in water |

Mechanisms of Action

The utility of this compound relies on selectively triggering one functional group while preserving the other.

-

Pathway A (Hydroxyl Derivatization): The primary hydroxyl group reacts with electrophiles (Isocyanates, Epoxies, Anhydrides) to graft the aziridine ring onto a larger molecule or backbone. This is the standard route for synthesizing polyfunctional crosslinkers.

-

Pathway B (Aziridine Ring Opening): The aziridine ring functions as a nucleophile (nitrogen) or electrophile (ring carbons) depending on pH. In crosslinking applications, it reacts with carboxylic acids (proton donors) to form an amino-ester linkage.

Figure 1: Dual-reaction pathways of this compound. Pathway A is used to synthesize crosslinkers; Pathway B is the mechanism of final cure.

Application Protocol: Synthesis of Polyfunctional Aziridine Crosslinkers

The most high-value application of this compound is converting standard polyisocyanates (like HDI trimer) into non-isocyanate, polyfunctional aziridine crosslinkers. These derivatives are safer to handle than monomeric aziridines and are widely used in waterborne coatings and inks.

Reagents & Equipment

-

Precursor: Hexamethylene Diisocyanate (HDI) Trimer (e.g., Desmodur N3300).

-

Reactant: this compound (Dry, <0.05% water).

-

Solvent: Ethyl Acetate or PMA (Urethane grade, dry).

-

Catalyst: Dibutyltin Dilaurate (DBTDL) or Bismuth Neodecanoate (0.01%).

-

Equipment: Jacketed glass reactor, nitrogen purge, mechanical stirrer, dropping funnel, IR spectrometer.

Step-by-Step Synthesis Protocol

-

System Preparation:

-

Purge the reactor with dry nitrogen. Moisture will consume isocyanate and ruin the stoichiometry.

-

Charge the HDI Trimer and Solvent (typically 50-80% solids) into the reactor.

-

Begin agitation and heat to 40°C.

-

-

Catalyst Addition:

-

Add the organometallic catalyst (DBTDL) diluted in a small amount of solvent.

-

-

Controlled Addition (The Critical Step):

-

Stoichiometry: Calculate 1.00 to 1.05 molar equivalents of this compound per NCO group.

-

Add this compound dropwise via the funnel.

-

Exotherm Control: The reaction is highly exothermic. Maintain internal temperature below 55°C .

-

Why? Temperatures >60°C can cause the aziridine ring to polymerize or open prematurely, gelling the batch.

-

-

Completion & Validation:

-

Hold reaction at 50°C for 2–4 hours.

-

FTIR Monitoring: Monitor the NCO peak (~2270 cm⁻¹). The reaction is complete when the NCO peak disappears completely.

-

Stabilization: Add a trace amount (0.1%) of a tertiary amine (e.g., Triethylamine) to stabilize the aziridine rings against premature acid hydrolysis.

-

-

Output:

-

You now have a Polyfunctional Aziridine Crosslinker (functionality ~3). This product can be added to carboxylated waterborne resins (1–3% wt) to improve wet scrub resistance and adhesion.

-

Application Protocol: Direct Polymer Modification (Grafting)

In this application, this compound is used to modify a carboxyl-functional polymer before formulation, converting acid groups into hydroxyethyl groups. This is useful for creating "dual-cure" polymers that can react with melamine or isocyanate crosslinkers.

Protocol

-

Base Polymer: Use a carboxylated acrylic emulsion or solution (Acid Number > 20).

-

pH Adjustment: Ensure the polymer is slightly alkaline (pH 7.5–8.0) using ammonia.[2]

-

Note: If the pH is too low (<6), the aziridine will hydrolyze with water instead of reacting with the polymer.

-

-

Addition: Add this compound slowly to the agitation vortex.

-

Dosage: Calculate based on desired degree of modification (e.g., 50% of available COOH groups).

-

-

Reaction (Ripening):

-

Allow the mixture to stir at room temperature for 12–24 hours, or heat to 40°C for 2 hours.

-

The aziridine ring opens via attack by the carboxylate, forming a hydroxyethyl ester pendant group.

-

-

Result: The polymer now displays primary hydroxyl functionality available for reaction with secondary crosslinkers (e.g., melamines) during the bake cycle.

Safety & Handling (Critical)

This compound is a potent alkylating agent. Strict adherence to safety protocols is non-negotiable.

-

Toxicity: Highly toxic by inhalation and skin absorption. Potential carcinogen and mutagen.

-

PPE:

-

Respiratory: Full-face respirator with organic vapor cartridges or supplied air.

-

Skin: Butyl rubber or Silver Shield® gloves. Latex and Nitrile are permeable to aziridines.

-

Suit: Tyvek® or similar impervious coveralls.

-

-

Neutralization (Spill Control):

-

Do not wipe up with simple water.

-

Decontamination Solution: 5% Acetic Acid (or Citric Acid) in water. The acid catalyzes the hydrolysis of the aziridine ring to a harmless amino-alcohol (diethanolamine derivative).

-

Allow the solution to sit on the spill for 10–15 minutes before absorption with clay or vermiculite.

-

Troubleshooting Guide

| Problem | Probable Cause | Corrective Action |

| Gelation during Synthesis | Temperature > 60°C | Improve cooling; slow down addition rate. |

| Residual NCO Peak (IR) | Moisture contamination | Dry solvents/reagents (<0.05% H₂O); increase NCO:OH ratio slightly. |

| Poor Crosslinking in Paint | Hydrolysis of Aziridine | Ensure paint pH is > 9.0. Aziridines degrade in acidic waterborne paints (Pot life issue). |

| Yellowing of Product | Oxidation / High Temp | Use nitrogen blanket; keep reaction temp < 50°C. |

References

-

PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved January 31, 2026, from [Link]

-

Covestro. (2021). NeoAdd® PAX: Polymeric Aziridine Crosslinker Innovation. Solution Center. Retrieved January 31, 2026, from [Link]

-

PolyAziridine LLC. (n.d.). Polyfunctional Aziridine Reaction Mechanisms and Applications. Retrieved January 31, 2026, from [Link]

-

Scherr, G., et al. (2000).[1] Imines, Cyclic. Kirk-Othmer Encyclopedia of Chemical Technology. Wiley-Interscience.[1] (Contextual citation for Aziridine ring chemistry).

Sources

Troubleshooting & Optimization

Troubleshooting guide for the synthesis of chiral aziridines

Current Status: Online 🟢 Operator: Senior Application Scientist (Ph.D., 15+ years exp.)

Welcome to the technical support hub for asymmetric aziridination. Unlike robust reactions like the Suzuki coupling, chiral aziridine synthesis is a "high-maintenance" process. It relies on unstable intermediates (nitrenes/carbenes) and strained products that degrade if you look at them wrong.

This guide treats your chemical reaction as a system to be debugged. We have categorized common failure modes into three modules based on the synthetic pathway.

Module 1: Metal-Catalyzed Nitrene Transfer

Scope: Copper or Rhodium catalysts with nitrene sources (e.g., PhI=NTs) reacting with alkenes. Primary Reference Systems: Evans (Cu-BOX) and Jacobsen (Cu-Diimine).[1]

Ticket #101: "My reaction stalls at 50-60% conversion, but the catalyst is still soluble."

Diagnosis: Product Inhibition. The Science: Aziridines are Lewis bases. As the concentration of the product increases, the aziridine nitrogen competes with the bis(oxazoline) or diimine ligand for the Copper center. Once the product binds to the copper, it shuts down the catalytic cycle (catalyst poisoning). Troubleshooting Protocol:

-

Increase Catalyst Loading: If you are at 1-2 mol%, push to 5-10 mol%.

-

Change the Solvent: Switch from non-polar solvents (DCM/Benzene) to slightly more coordinating solvents or additives that can out-compete the product but not the ligand. Note: This is risky as it may lower ee.

-

The "Slow Addition" Trick: Do not add the nitrene source (PhI=NTs) all at once. Use a syringe pump to keep the concentration of the active nitrenoid low relative to the alkene.

Ticket #102: "I'm getting high yield, but the Enantiomeric Excess (ee) is eroding."

Diagnosis: Radical Pathway Intervention or Ligand Decoordination. The Science: The mechanism proceeds via a Cu(I)/Cu(III) redox cycle. The key intermediate is a metallanitrene.[1][2] If the transfer is concerted , stereochemistry is conserved. If it proceeds via a stepwise radical mechanism, bond rotation occurs before ring closure, destroying the stereochemistry defined by the ligand. Troubleshooting Protocol:

-

Check the Counter-ion: Evans showed that Cu(OTf)₂ is superior to Cu(OTf). The triflate counter-ion plays a role in the "tightness" of the transition state.

-

Temperature Control: Lower the temperature. Radical pathways often have higher activation energies than concerted pathways.

-

Ligand Purity: Ensure your BOX ligand is free of hydrolyzed impurities. A hemi-labile ligand allows the metal center to adopt a geometry that favors the thermodynamic (racemic) pathway.

Ticket #103: "The reaction mixture turned green/brown immediately."

Diagnosis: Catalyst Oxidation/Decomposition. The Science: Cu(I) is sensitive. If you are using PhI=NTs, you are generating a highly oxidative environment. If the complex isn't stable, Copper precipitates as inactive oxides. Fix: Ensure strictly anaerobic conditions. Degas solvents via freeze-pump-thaw, not just sparging.

Module 2: Lewis Acid-Mediated Carbene Transfer (Aza-Darzens)

Scope: Wulff-type Aziridination (Imine + Diazoacetate + VAPOL/VANOL Borate). Primary Reference System: Wulff VAPOL/VANOL.[3]

Ticket #201: "I followed the Wulff protocol, but the reaction is dead (0% yield)."

Diagnosis: Incorrect Catalyst Species (The "B1 vs. B2" Problem). The Science: The active catalyst is not a simple 1:1 complex of Ligand:Boron.[4] Wulff's mechanistic studies revealed that the most active species is a B2 complex (one ligand, two boron atoms) formed during the heating step. Troubleshooting Protocol:

-

The Heating Step is Non-Negotiable: You must heat the mixture of VAPOL and B(OPh)₃ at 55°C for 1 hour, then apply high vacuum (0.1 mmHg) while still heating at 55°C for 30 minutes.

-

Why? This removes the phenol byproduct and drives the equilibrium toward the active pyroborate (B2) species. If you skip the vacuum/heat step, you are left with the inactive B1 species.

Ticket #202: "The cis/trans selectivity is poor."

Diagnosis: Imine Isomerization or Temperature Issues. The Science: The reaction relies on the imine staying in the E-configuration (or Z, depending on substitution) while coordinated to the bulky VAPOL pocket. Fix:

-

Solvent Switch: Wulff found that Carbon Tetrachloride (CCl₄) (or PhCF₃ as a greener alternative) often gives higher cis-selectivity than DCM.

-

Temperature: Unlike many reactions, raising the temperature can sometimes improve yield without destroying ee, but selectivity usually favors lower temperatures (-78°C to 0°C).

Module 3: Downstream Processing (The Danger Zone)

Scope: Purification of all aziridines.

Ticket #301: "My product disappeared on the silica column."

Diagnosis: Acid-Catalyzed Ring Opening. The Science: Silica gel is slightly acidic (pH 4-5). Aziridines are strained rings (27 kcal/mol strain energy). Protonation of the nitrogen activates the ring for nucleophilic attack by the silica surface silanols, resulting in ring-opening and irreversible binding to the column. The Self-Validating Fix (The "Triethylamine Shield"):

-

Slurry Prep: Mix your silica gel with the eluent solvent containing 1% Triethylamine (Et₃N) .

-

Validation: Check the pH of the eluent coming off the column before loading your sample. It must be basic (pH > 8 on wet pH paper).

-

Alternative: Use Basic Alumina (Activity Grade IV) if the aziridine is extremely sensitive (e.g., N-H aziridines).

Visualizations

Figure 1: Mechanism of Copper-Catalyzed Nitrene Transfer

This diagram illustrates the critical Cu(I)/Cu(III) cycle and the divergence between the desired concerted pathway (high ee) and the radical pathway (low ee).

Caption: The Cu(I)/Cu(III) catalytic cycle. Note the "Radical Leakage" path which causes ee erosion.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow when your reaction fails.

Caption: Logic flow for diagnosing yield vs. stereoselectivity failures in aziridination.

Standard Operating Procedure (SOP)

Protocol: Asymmetric Aziridination using the Wulff VAPOL System. Selected for its robustness and high ee potential if prepared correctly.

Reagents:

-

Imine substrate (1.0 equiv)

-

(S)-VAPOL Ligand (10 mol%)[5]

-

Triphenylborate B(OPh)₃ (30 mol%)

Step-by-Step Workflow:

| Step | Action | Critical Technical Note (Why?) |

| 1. Catalyst Prep | Mix VAPOL and B(OPh)₃ in DCM. Heat to 55°C for 1 hour. | Initial complexation. |

| 2. Activation | Apply high vacuum (0.1 mmHg) while maintaining 55°C for 30 mins. | CRITICAL: Removes phenol to shift equilibrium to the active B2 pyroborate species [4]. |

| 3. Dissolution | Cool to RT. Dissolve the resulting solid in DCM or PhCF₃. | PhCF₃ often improves enantioselectivity over DCM. |

| 4. Substrate | Add the Imine. Cool to -78°C (or 0°C depending on screen). | Low temp favors the cis-aziridine formation via the Zimmerman-Traxler-like transition state. |

| 5. Initiation | Add Ethyl Diazoacetate (EDA) dropwise. | Preventing high local concentration of carbene reduces dimerization side-reactions. |

| 6. Quench | Once complete (TLC), quench with sat. NaHCO₃. | Neutralizes any residual boron species. |

| 7. Purification | Flash chromatography on Et₃N-buffered silica . | Prevents ring opening of the strained aziridine. |

References

-

Evans, D. A. , Faul, M. M., Bilodeau, M. T., Anderson, B. A., & Barnes, D. M. (1993). Bis(oxazoline)-copper complexes as chiral catalysts for the enantioselective aziridination of olefins. Journal of the American Chemical Society.[3] Link

-

Li, Z. , Conser, K. R., & Jacobsen, E. N. (1993). Asymmetric alkene aziridination with readily available chiral diimine-based catalysts. Journal of the American Chemical Society.[3] Link

-

Antilla, J. C. , & Wulff, W. D. (2000).[5] Catalytic Asymmetric Aziridination with Arylborate Catalysts Derived from VAPOL and VANOL Ligands.[3][4][6] Angewandte Chemie International Edition.[5][7] Link

-

Zhang, Y. , Desai, A., Lu, Z., Hu, G., Ding, Z., & Wulff, W. D. (2008). Catalytic asymmetric aziridination with borate catalysts derived from VANOL and VAPOL ligands: scope and mechanistic studies. Chemistry – A European Journal.[6][8] Link

-

Müller, P. , & Fruit, C. (2003).[9] Enantioselective Catalytic Aziridinations and Asymmetric Nitrene Insertions into C-H Bonds. Chemical Reviews.[9] Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 4. Catalytic asymmetric aziridination with borate catalysts derived from VANOL and VAPOL ligands: scope and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 7. aziridination [www2.chemistry.msu.edu]

- 8. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

Improving the efficiency of 1-Aziridineethanol as a crosslinking agent

Topic: Improving the Efficiency of 1-Aziridineethanol as a Crosslinking Agent

CAS: 1072-52-2 | Synonyms: 2-(1-Aziridinyl)ethanol, Hydroxyethylaziridine[1]

Introduction: The Reactivity Paradox

Welcome to the Advanced Application Guide for this compound. As a researcher, you likely selected this molecule for its dual functionality: the highly reactive electrophilic aziridine ring and the nucleophilic hydroxyl group .

However, you are likely facing a common paradox: The conditions required to activate the aziridine ring (acid catalysis) are the same conditions that trigger its rapid degradation (hydrolysis and homopolymerization).

This guide moves beyond basic datasheets to address the kinetic competition between productive crosslinking and non-productive side reactions.

Module 1: Mechanism & Kinetics (The "Why")

To improve efficiency, you must manipulate the reaction pathway. The aziridine nitrogen (

The Competitive Pathways

-

The Desired Path (Crosslinking): The aziridine ring protonates

Ring strain increases -

The Parasitic Path (Hydrolysis): Water attacks the protonated ring instead of the polymer

Ring opens to form amino-alcohol byproducts (inactive).[1] -

The Storage Failure (Homopolymerization): Aziridine attacks another aziridine

Formation of oligomers (yellowing/gelling).[1]

Visualizing the Competition

The following diagram illustrates the critical "Decision Point" where efficiency is lost or gained.

Figure 1: The kinetic competition.[1] Efficiency is defined by the ratio of Path A to Path B.

Module 2: Optimization Protocols

Protocol A: The "Volatile Base" Stabilization Method

Issue: You need the reagent to be stable in the pot (pH > 9) but reactive upon application (pH < 7). Solution: Use a volatile base (Ammonia or Triethylamine) to temporarily inhibit the reaction.[1]

-

Preparation: Adjust your aqueous polymer binder to pH 9.0–9.5 using Ammonia (28% solution).[1]

-

Why? High pH prevents the protonation of the aziridine nitrogen, effectively "sleeping" the reactivity.

-

-

Addition: Add this compound slowly under agitation.

-

Ratio: Typical dosage is 1–3% based on polymer solids.[1]

-

-

Application & Activation: Apply the coating/adhesive.[1]

-

The Trigger: As the film dries, the ammonia evaporates. The pH of the film drops back to the acidity of the polymer (typically pH 4–5).

-

Result: The aziridine activates only as the water leaves, favoring the polymer reaction over hydrolysis.

-

Protocol B: Stoichiometry Calculation

Don't guess the amount. Calculate based on the Acid Value (AV) of your polymer.[1]

[1]-

Recommendation: Use a 10% molar excess to account for inevitable hydrolysis losses.[1]

Module 3: Troubleshooting Guide

Scenario 1: "The mixture gelled in the container within 4 hours."

| Root Cause | Diagnostic Check | Corrective Action |

| pH Drift | Check pH.[1] Is it < 8.5? | Re-adjust base polymer to pH > 9.0 before adding aziridine.[1] Use a buffer like AMP-95 for longer stability.[1] |

| Hot Spots | Was the addition exothermic? | Add aziridine diluted 1:1 in water/solvent to dissipate heat.[1] High temps trigger homopolymerization.[1] |

| Contamination | Presence of chlorides/sulfates? | Ensure mixing vessels are free of acidic residues.[1] |